2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine
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Overview
Description
2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Dichloromethane, ethanol, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines.
Scientific Research Applications
2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrazine
- 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyridine
Uniqueness
Compared to similar compounds, 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine offers unique properties due to the presence of the pyrimidine ring, which is known for its versatility in medicinal chemistry. The azetidine moiety also adds to its uniqueness by providing additional sites for chemical modification and enhancing its biological activity .
Properties
Molecular Formula |
C9H12BrN3O |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-bromo-5-[(1-methylazetidin-3-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C9H12BrN3O/c1-13-4-7(5-13)6-14-8-2-11-9(10)12-3-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
TYJIKZHKQOWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)COC2=CN=C(N=C2)Br |
Origin of Product |
United States |
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